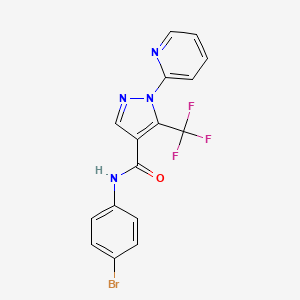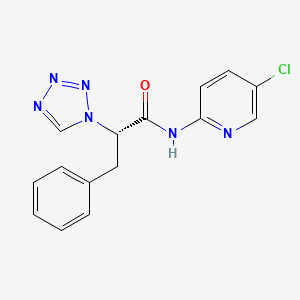![molecular formula C18H16F2N4O2 B13363119 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363119.png)
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Difluoromethoxy)phenyl]-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate carboxylic acid derivatives under acidic or basic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.
Coupling Reactions: The final step often involves coupling the triazole core with the phenyl and methylphenyl groups using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(Difluoromethoxy)phenyl]-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts such as palladium or copper.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Applications De Recherche Scientifique
1-[4-(Difluoromethoxy)phenyl]-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antifungal, antibacterial, and anticancer properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Agrochemicals: The compound may have applications as a pesticide or herbicide due to its biological activity.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, in medicinal chemistry, it may inhibit fungal or bacterial enzymes, leading to antimicrobial activity.
Comparaison Avec Des Composés Similaires
1-[4-(Difluoromethoxy)phenyl]-5-methyl-N-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent with a similar triazole core.
Itraconazole: Another antifungal agent with a broader spectrum of activity.
Voriconazole: A triazole derivative with enhanced activity against resistant fungal strains.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Propriétés
Formule moléculaire |
C18H16F2N4O2 |
|---|---|
Poids moléculaire |
358.3 g/mol |
Nom IUPAC |
1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H16F2N4O2/c1-11-3-5-13(6-4-11)22-17(25)16-21-12(2)24(23-16)14-7-9-15(10-8-14)26-18(19)20/h3-10,18H,1-2H3,(H,22,25) |
Clé InChI |
MDBNLZJVGBMUJA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C2=NN(C(=N2)C)C3=CC=C(C=C3)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[7-methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13363036.png)
![6-(3,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363046.png)
![1',1''-Dimethyl-5-fluoro-3'-(2-thienyl)-3''-(2-thienylmethylene)-1,2-dihydro-dispiro[indole-3,5'-pyrrolidine-4',5''-piperidine]-2,4''-dione](/img/structure/B13363047.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-pyridinyl)-1H-pyrazole-5-carboxamide](/img/structure/B13363066.png)
![Methyl 5-(3',5-dichloro-[1,1'-biphenyl]-2-yl)-2-methyl-5-oxopentanoate](/img/structure/B13363080.png)

![Rel-(1R,2R)-2-(1H-benzo[d]imidazol-1-yl)cyclobutan-1-ol](/img/structure/B13363094.png)

![4-[3-(4-Isopropylanilino)-6-methylimidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B13363096.png)


![6-(Biphenyl-4-yl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363108.png)

